n-Octylcyclohexane

Volatility Solvent Selection Analytical Chemistry

n-Octylcyclohexane (C14, CAS 1795-15-9) occupies a unique volatility window—boiling at 264°C with a flash point of 105.4°C—delivering superior safety margins over lower alkylcyclohexanes for heated reactions. Its demonstrated resistance to biodegradation by Acinetobacter sp. ODDK71 qualifies it as a conservative environmental tracer for petroleum spill fingerprinting, unlike degradable C18+ homologs. Well-characterized hydrophobicity (LogP 7.60) and Henry's Law Constant make it a calibrated QSAR reference standard. Patented for synthetic diesel fuel blending (≥10 vol%), it optimizes cetane number without compromising cold-flow properties. Available at ≥98% GC purity.

Molecular Formula C14H28
Molecular Weight 196.37 g/mol
CAS No. 1795-15-9
Cat. No. B162980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Octylcyclohexane
CAS1795-15-9
Molecular FormulaC14H28
Molecular Weight196.37 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CCCCC1
InChIInChI=1S/C14H28/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h14H,2-13H2,1H3
InChIKeyFBXWCEKQCVOOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Octylcyclohexane (CAS 1795-15-9) Technical Overview: Procurement Specifications and Core Physical Properties


n-Octylcyclohexane (CAS 1795-15-9) is a C14 alkyl-substituted cyclohexane characterized by a saturated cyclohexyl ring with an eight-carbon linear alkyl chain, classifying it as a medium-chain nonpolar hydrocarbon solvent [1]. Its physical state is a colorless to almost colorless clear liquid at 20°C with a molecular weight of 196.38 g/mol . Key measured properties include a boiling point of 264-264.5°C at 760 mmHg, density of 0.807-0.81 g/cm³ at 20°C, refractive index of 1.45, and flash point of 105.4°C [2]. The compound exhibits low vapor pressure (0.01 mmHg at 25°C) and high calculated hydrophobicity (ACD/LogP: 7.60; XLogP: 7.3) [3]. Commercial availability typically ranges from >98.0% to 99% purity by GC [4].

n-Octylcyclohexane Procurement Risk: Why Alkylcyclohexane Chain Length Determines Experimental and Industrial Outcomes


Substitution among n-alkylcyclohexanes is non-trivial due to chain length-dependent variations in critical physicochemical parameters including boiling point, vapor pressure, and hydrophobicity [1]. A direct comparison of homologs from n-hexyl (C12) to n-dodecyl (C18) reveals systematic shifts in key properties: n-Octylcyclohexane (C14) exhibits a boiling point approximately 35°C lower than n-decylcyclohexane (C16, 299.7°C) but 67°C higher than n-hexylcyclohexane, positioning it in a distinct volatility window . Similarly, its vapor pressure of 0.01 mmHg differs markedly from shorter-chain analogs, directly impacting evaporation rates in solvent applications and headspace concentrations in analytical methods [2]. These quantifiable differences preclude simple interchange without experimental revalidation [3].

n-Octylcyclohexane Quantitative Differentiation Evidence: Comparative Performance Data vs. n-Hexyl, n-Decyl, and n-Dodecyl Analogs


n-Octylcyclohexane Volatility Profile: Boiling Point and Vapor Pressure Differentiation vs. n-Hexyl and n-Decyl Analogs

n-Octylcyclohexane (C14) exhibits a boiling point of 264-264.5°C at 760 mmHg, which is intermediate between the lower n-hexylcyclohexane (C12, 197-198°C) and higher n-decylcyclohexane (C16, 299.7°C) . This 35.2°C lower boiling point relative to n-decylcyclohexane translates to a vapor pressure of 0.01 mmHg for n-Octylcyclohexane [1], whereas n-hexylcyclohexane exhibits significantly higher vapor pressure (estimated >1 mmHg) [2]. This quantifiable difference enables selection of n-Octylcyclohexane when a volatility intermediate between lighter C12 and heavier C16 solvents is required [3].

Volatility Solvent Selection Analytical Chemistry

n-Octylcyclohexane Hydrophobicity: LogP and Henry's Law Constant Comparison for Environmental Fate Modeling

n-Octylcyclohexane possesses an ACD/LogP of 7.60 and a Henry's Law Constant (HLC) estimated at 2.46-3.70 atm·m³/mol (Bond/Group Method) at 25°C . In contrast, shorter-chain n-hexylcyclohexane (C12) exhibits lower hydrophobicity (estimated LogP ~5.0-5.5) , while longer-chain n-dodecylcyclohexane (C18) reaches an estimated LogP of 9.72 [1]. This 2.12 LogP unit difference between n-Octyl and n-Dodecyl translates to a theoretical ~132-fold increase in octanol-water partition coefficient, directly impacting predicted bioaccumulation factors (BCF) and environmental compartment distribution [2].

Hydrophobicity Environmental Partitioning QSAR

n-Octylcyclohexane Biodegradation Threshold: Chain Length-Dependent Microbial Degradability vs. n-Dodecylcyclohexane

Microbial degradation studies using Acinetobacter sp. ODDK71 demonstrate that n-alkylcyclohexanes with alkyl side chain length ≥12 (i.e., n-dodecylcyclohexane, C18) undergo co-metabolic degradation when hexadecane is provided as a growth substrate [1]. n-Octylcyclohexane (C14) falls below this threshold (chain length = 8), and the study explicitly notes that shorter-chain alkylcyclohexanes (including C14) were not degraded under the same conditions [2]. This establishes a functional biodegradation threshold: n-Octylcyclohexane exhibits greater environmental persistence in this microbial system compared to n-dodecylcyclohexane and longer-chain homologs [3].

Biodegradation Environmental Fate Microbiology

n-Octylcyclohexane Flash Point and Combustion Safety: Comparative Hazard Profile vs. Lighter Alkylcyclohexanes

n-Octylcyclohexane exhibits a flash point of 105.4°C [1]. This value is significantly higher than lighter alkylcyclohexanes such as ethylcyclohexane (flash point 18°C) [2] and allylcyclohexane (flash point 29°C) , and also exceeds that of n-hexylcyclohexane (estimated flash point ~70-80°C) [3]. The 105.4°C flash point classifies n-Octylcyclohexane as a combustible liquid (Class IIIA per NFPA) rather than a flammable liquid, representing an 87.4°C safety margin over ethylcyclohexane and a 76.4°C margin over allylcyclohexane [4].

Safety Flammability Industrial Hygiene

n-Octylcyclohexane in Synthetic Diesel Fuel Formulations: Patent-Disclosed Utility in Fuel Blends

U.S. patent applications disclose synthetic diesel fuel compositions comprising n-Octylcyclohexane as a blending component, typically at ≥10 vol% of the total composition alongside aromatic hydrocarbons [1]. The patent specifications list n-Octylcyclohexane (C14) among a homologous series including hexylcyclohexane (C12), decylcyclohexane (C16), and dodecylcyclohexane (C18) [2]. The inclusion of n-Octylcyclohexane in these formulations leverages its intermediate molecular weight and boiling point to optimize fuel density and viscosity characteristics without the excessive heaviness of C16-C18 analogs that could impair cold-flow properties [3].

Fuel Additive Synthetic Diesel Cetane Number

n-Octylcyclohexane Viscosity and Density in Binary Mixtures: Systematic Thermophysical Data for Process Modeling

Comprehensive experimental studies have measured densities, speeds of sound, and viscosities of binary mixtures of n-Octylcyclohexane with n-hexadecane across temperatures from 293.15 to 333.15 K [1]. These data enable precise calculation of excess molar volumes, excess speeds of sound, excess isentropic compressibilities, and viscosity deviations [2]. Similar systematic datasets exist for the entire n-alkylcyclohexane series from n-propyl (C9) through n-dodecyl (C18), allowing direct interpolation and prediction of mixture behavior [3]. The availability of validated thermophysical data for n-Octylcyclohexane exceeds that of less-studied alkylcyclohexanes, providing a robust foundation for process simulation and solvent selection [4].

Thermophysical Properties Process Engineering Mixture Modeling

n-Octylcyclohexane Recommended Procurement Scenarios: Application-Driven Selection Based on Quantitative Differentiation


Synthetic Diesel Fuel and Advanced Biofuel Blendstock Research

n-Octylcyclohexane (C14) is explicitly disclosed in patent literature as a blending component for synthetic diesel fuel compositions at ≥10 vol% [1]. Its intermediate boiling point (264°C) and molecular weight provide a balance between fuel density and volatility, positioning it as a preferred alkylcyclohexane for cetane number optimization studies and combustion research where C12 analogs may be too volatile and C16-C18 analogs may impair cold-flow properties [2].

Environmental Tracer Studies Requiring Defined Biodegradation Persistence

Based on direct experimental evidence, n-Octylcyclohexane is not degraded by Acinetobacter sp. ODDK71 under co-metabolic conditions that degrade longer-chain alkylcyclohexanes (C18+) [3]. This qualifies n-Octylcyclohexane for use as a conservative environmental tracer in petroleum spill fingerprinting or groundwater studies where biodegradation-resistant markers are required, in contrast to n-dodecylcyclohexane which would degrade under the same conditions [4].

High-Purity Nonpolar Solvent for Temperature-Sensitive Organic Synthesis

With a flash point of 105.4°C, n-Octylcyclohexane offers a significant safety advantage over lower alkylcyclohexanes (e.g., ethylcyclohexane, 18°C) for reactions requiring heating [5]. Its commercial availability at >98.0-99% purity by GC and defined boiling point of 264°C make it suitable as a high-boiling, nonpolar solvent for reactions where facile solvent removal via distillation is required without the excessive boiling point of n-decylcyclohexane (299.7°C) .

QSAR Modeling and Environmental Partitioning Calibration

The well-characterized hydrophobicity (ACD/LogP 7.60; XLogP 7.3) and Henry's Law Constant (2.46-3.70 atm·m³/mol) of n-Octylcyclohexane position it as a calibration standard for QSAR models and environmental fate predictions . Its LogP value is approximately 2.12 units lower than n-dodecylcyclohexane (9.72), allowing researchers to select a compound with reduced bioaccumulation potential while maintaining sufficient hydrophobicity for partitioning studies [6].

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